2-Chloro-1-(2,7-dimethyl-2,3-dihydro-1,4-benzoxazin-4-yl)ethanone
Description
Properties
IUPAC Name |
2-chloro-1-(2,7-dimethyl-2,3-dihydro-1,4-benzoxazin-4-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-8-3-4-10-11(5-8)16-9(2)7-14(10)12(15)6-13/h3-5,9H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSFXNVPVYTMOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=C(O1)C=C(C=C2)C)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-1-(2,7-dimethyl-2,3-dihydro-1,4-benzoxazin-4-yl)ethanone is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial and antifungal properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzoxazine ring system with a chloro substituent and a ketone functional group. Its molecular formula is C12H14ClN2O, and it exhibits properties typical of benzoxazine derivatives, which are known for their diverse biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of 2-chloro-1-(2,7-dimethyl-2,3-dihydro-1,4-benzoxazin-4-yl)ethanone. The compound has been evaluated against various bacterial and fungal strains.
Table 1: Antimicrobial Activity of 2-Chloro-1-(2,7-dimethyl-2,3-dihydro-1,4-benzoxazin-4-yl)ethanone
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 5.64 µM | Antibacterial |
| Escherichia coli | 8.33 µM | Antibacterial |
| Candida albicans | 16.69 µM | Antifungal |
| Fusarium oxysporum | 56.74 µM | Antifungal |
These findings indicate that the compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria as well as antifungal activity against common fungal pathogens .
The mechanism by which 2-chloro-1-(2,7-dimethyl-2,3-dihydro-1,4-benzoxazin-4-yl)ethanone exerts its antimicrobial effects appears to involve the inhibition of key enzymes or pathways critical for microbial growth. It is hypothesized that the chloro substituent enhances the compound's ability to penetrate microbial membranes and disrupt essential cellular processes .
Case Studies
A notable case study involved the synthesis and evaluation of this compound alongside other benzoxazine derivatives. The study demonstrated that modifications in the chemical structure significantly influenced biological activity. For instance, compounds with additional halogen substituents generally exhibited enhanced antimicrobial properties compared to their non-halogenated counterparts .
Another study focused on the structure–activity relationship (SAR) of similar compounds. It was found that compounds with electron-withdrawing groups showed improved activity against resistant strains of bacteria and fungi. This suggests that strategic modifications can optimize the efficacy of benzoxazine derivatives in clinical applications .
Scientific Research Applications
Medicinal Chemistry
Research indicates that compounds similar to 2-Chloro-1-(2,7-dimethyl-2,3-dihydro-1,4-benzoxazin-4-yl)ethanone exhibit promising activities as acetylcholinesterase inhibitors. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease, where inhibition of this enzyme can help increase acetylcholine levels and improve cognitive function .
Case Study: Acetylcholinesterase Inhibition
A study demonstrated that benzoxazine derivatives showed significant inhibitory activity against acetylcholinesterase with IC50 values in the low micromolar range. These findings suggest that 2-Chloro-1-(2,7-dimethyl-2,3-dihydro-1,4-benzoxazin-4-yl)ethanone could be further explored for its potential therapeutic applications in treating Alzheimer's disease .
Anticancer Activity
The structural motifs present in benzoxazine derivatives have also been linked to anticancer properties. Research has shown that modifications to the benzoxazine structure can yield compounds with selective cytotoxicity against various cancer cell lines.
Case Study: Anticancer Evaluation
A recent study synthesized several benzoxazine derivatives and evaluated their anticancer activity through in vitro assays. The results indicated that certain derivatives exhibited potent antiproliferative effects on cancer cells, suggesting a potential pathway for developing new anticancer agents based on the benzoxazine framework .
Agricultural Applications
Benzoxazines are also being investigated for their role as natural herbicides and fungicides. The ability of compounds like 2-Chloro-1-(2,7-dimethyl-2,3-dihydro-1,4-benzoxazin-4-yl)ethanone to inhibit specific enzymes in plant pathogens makes them valuable in agricultural chemistry.
Case Study: Herbicidal Activity
Research has shown that certain benzoxazine derivatives can inhibit the growth of specific weeds while being less harmful to crops. This selectivity is crucial for developing sustainable agricultural practices that minimize chemical use while maximizing crop yield .
Comparative Data Table
The following table summarizes the biological activities of various derivatives of benzoxazine compounds, including 2-Chloro-1-(2,7-dimethyl-2,3-dihydro-1,4-benzoxazin-4-yl)ethanone:
Chemical Reactions Analysis
Nucleophilic Substitution at Chlorine Site
The α-chloroketone group enables nucleophilic displacement reactions. Common nucleophiles attack the electrophilic carbon adjacent to chlorine, forming new C-N or C-O bonds:
This reactivity is exploited in pharmaceutical intermediates, as demonstrated in patent US10087151B2 where piperazine derivatives form bioactive compounds .
Ketone Functional Group Reactivity
The ethanone group participates in classical ketone reactions, though steric hindrance from the benzoxazine ring modulates reactivity:
| Reaction Type | Reagents/Conditions | Key Observations | Source |
|---|---|---|---|
| Grignard addition | RMgX in THF (-20°C to RT) | Forms tertiary alcohols with R groups | |
| Reductive amination | NH₃, NaBH₃CN in MeOH | Produces secondary amines | |
| Condensation | Hydrazines in ethanol reflux | Forms hydrazone derivatives |
The electron-withdrawing chlorine atom enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic additions.
Benzoxazine Ring Transformations
The 2,3-dihydro-1,4-benzoxazine ring undergoes specific modifications under controlled conditions:
Ring-opening reactions are particularly sensitive to acid strength and temperature, with HCl generating stable aminophenol intermediates .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable aryl group introductions:
These reactions expand applications in material science by introducing π-conjugated systems .
Comparative Reactivity Table
Key factors influencing reaction pathways:
This compound's dual functionality makes it valuable for synthesizing heterocyclic scaffolds in medicinal chemistry and advanced materials. Experimental data emphasize the need for precise control of reaction parameters to direct selectivity between ketone and benzoxazine-centered transformations .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Comparative Analyses
Heterocyclic Core Modifications
- Benzoxazine vs. Fluorene () : The target compound’s benzoxazine core provides a polar, oxygen-rich environment compared to the fully aromatic fluorene in Lumifantrine intermediates. This difference likely impacts solubility and target binding; fluorene derivatives exhibit higher lipophilicity, favoring blood-brain barrier penetration in antimalarials .
- Benzoxazine vs. Benzodithiin () : Replacing oxygen with sulfur in the benzodithiin analog increases lipophilicity and metabolic stability due to sulfur’s lower electronegativity and resistance to oxidative degradation .
Substituent Effects
- Methyl vs.
- Piperazine Addition () : The piperazine moiety in the benzodioxin derivative introduces basicity, improving water solubility and enabling interactions with cationic binding pockets in biological targets .
Physicochemical Properties
Table 2: Predicted Physicochemical Properties
- The piperazine derivative’s higher boiling point (460.4°C) reflects increased molecular complexity and hydrogen-bonding capacity .
Research Findings and Implications
- Synthetic Utility: Chloroacetylation, as seen in Lumifantrine synthesis (), is a common method for introducing chloroethanone groups, suggesting applicability to the target compound .
- Structure-Activity Relationships (SAR) : Substituents on the benzoxazine ring (e.g., methyl vs. trifluorophenyl) critically influence target selectivity and potency .
- Safety Profiling : While chloroethyl motifs are associated with toxicity (e.g., Dialifos), structural diversification may enhance safety .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 2-Chloro-1-(2,7-dimethyl-2,3-dihydro-1,4-benzoxazin-4-yl)ethanone?
- Methodological Answer : The synthesis typically involves chlorination of a precursor ethanone derivative under controlled conditions. For example, chlorination using concentrated hydrochloric acid and aqueous hydroperoxide in ethanol at elevated temperatures (60–80°C) under reflux can yield the target compound. Monitoring reaction progress via TLC and optimizing stoichiometric ratios of reagents (e.g., 1:1.2 molar ratio of precursor to chlorinating agent) improves purity . Inert atmospheres (e.g., nitrogen) are recommended to prevent oxidation side reactions .
Q. How can spectroscopic techniques (e.g., IR, NMR) be employed to characterize this compound?
- Methodological Answer :
- IR Spectroscopy : Identify carbonyl (C=O) stretching vibrations near 1700–1750 cm⁻¹ and C-Cl bonds at 550–850 cm⁻¹. Compare with reference spectra from databases like NIST Chemistry WebBook .
- NMR : Use -NMR to resolve methyl groups (δ 1.2–1.5 ppm for CH) and aromatic protons (δ 6.8–7.5 ppm). -NMR should confirm the ketone carbon (δ 190–210 ppm) and quaternary carbons in the benzoxazine ring .
- Mass Spectrometry : High-resolution MS (HRMS) can verify molecular ion peaks (e.g., [M+H]) and isotopic patterns for chlorine .
Advanced Research Questions
Q. What crystallographic methods validate the molecular geometry of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example:
- Crystal System : Monoclinic (space group P2/n) with unit cell parameters .
- Data Validation : Refinement parameters (e.g., R-factor < 0.04) ensure accuracy. Hydrogen bonding networks and torsional angles (e.g., C-Cl···O interactions) should be analyzed to confirm stability .
Q. How can researchers resolve contradictions in reported bioactivity data for benzoxazine derivatives?
- Methodological Answer :
- Reproducibility Checks : Standardize assay conditions (e.g., pH, temperature) across labs.
- Structural Analogues : Compare activity of derivatives with controlled substitutions (e.g., 6-bromo vs. 7-methyl groups) to identify pharmacophores .
- Computational Validation : Use DFT calculations (e.g., B3LYP/6-311++G**) to correlate electronic properties (e.g., HOMO-LUMO gaps) with experimental bioactivity .
Q. What experimental designs address limitations in studying degradation pathways of this compound?
- Methodological Answer :
- Controlled Degradation Studies : Perform accelerated stability tests (e.g., 40°C/75% RH) with HPLC monitoring to identify degradation products.
- Hyperspectral Imaging (HSI) : Apply HSI to track real-time degradation in complex matrices, though sample cooling is critical to minimize organic compound breakdown during prolonged analysis .
Q. How can mechanistic studies elucidate nucleophilic substitution at the chloroethanone moiety?
- Methodological Answer :
- Kinetic Studies : Vary nucleophile concentrations (e.g., NaOMe, LiAlH) and measure reaction rates via stopped-flow spectroscopy.
- Isotopic Labeling : Use -labeled water or -substituted nucleophiles to track substitution pathways .
- Theoretical Modeling : Employ transition state theory (Gaussian 09) to predict activation energies and regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
